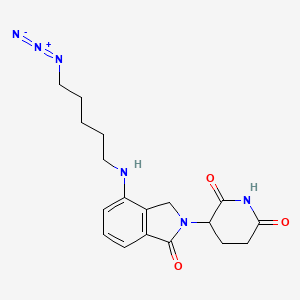
Lenalidomide 4'-alkyl-C5-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide 4’-alkyl-C5-azide is a functionalized cereblon ligand designed for the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand and an alkyl LC5 linker with terminal azides, which can be coupled to a target protein ligand. It is primarily used in scientific research for its ability to facilitate targeted protein degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-alkyl-C5-azide involves the functionalization of lenalidomide with an alkyl LC5 linker that contains terminal azides. The process typically includes:
Starting Material: Lenalidomide.
Linker Attachment: The alkyl LC5 linker is attached to lenalidomide through a series of chemical reactions, often involving amide bond formation.
Azide Introduction: The terminal azide groups are introduced using azidation reactions, which may involve the use of sodium azide and appropriate solvents.
Industrial Production Methods: Industrial production of Lenalidomide 4’-alkyl-C5-azide follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for batch synthesis.
Purification: Employing techniques such as crystallization, chromatography, and filtration to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide 4’-alkyl-C5-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Click Chemistry: The azide groups can react with alkyne-containing molecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as hydrogen gas or triphenylphosphine.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Copper Catalysts: Employed in click chemistry reactions.
Reducing Agents: Such as hydrogen gas or triphenylphosphine for reduction reactions.
Major Products:
Cycloaddition Products: Formed from click chemistry reactions.
Amines: Formed from the reduction of azides.
Wissenschaftliche Forschungsanwendungen
Lenalidomide 4’-alkyl-C5-azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and degradation pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of novel drug delivery systems and therapeutic strategies.
Wirkmechanismus
Lenalidomide 4’-alkyl-C5-azide exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound binds to cereblon, an E3 ubiquitin ligase, and recruits target proteins for ubiquitination and subsequent proteasomal degradation.
Molecular Targets: Cereblon and target proteins involved in disease pathways.
Pathways Involved: Ubiquitin-proteasome pathway, leading to the degradation of specific proteins.
Vergleich Mit ähnlichen Verbindungen
Lenalidomide 4’-alkyl-C5-azide is unique due to its specific functionalization for PROTAC development. Similar compounds include:
Lenalidomide 4’-alkyl-C3-azide: Another functionalized cereblon ligand with a shorter alkyl linker.
Thalidomide Derivatives: Such as pomalidomide, which also target cereblon but lack the specific azide functionalization.
Other PROTAC Ligands: Various ligands designed for targeted protein degradation, each with unique linkers and functional groups.
Lenalidomide 4’-alkyl-C5-azide stands out due to its specific design for efficient and selective protein degradation, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H22N6O3 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
3-[7-(5-azidopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c19-23-21-10-3-1-2-9-20-14-6-4-5-12-13(14)11-24(18(12)27)15-7-8-16(25)22-17(15)26/h4-6,15,20H,1-3,7-11H2,(H,22,25,26) |
InChI-Schlüssel |
SDPGTOOVIBSDST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



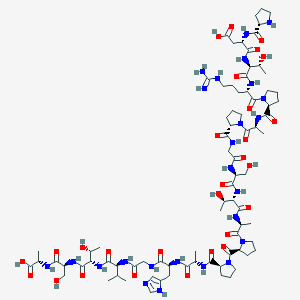
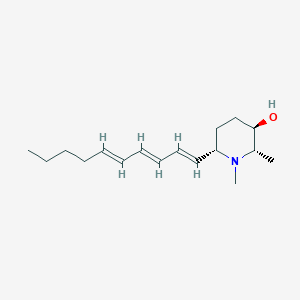
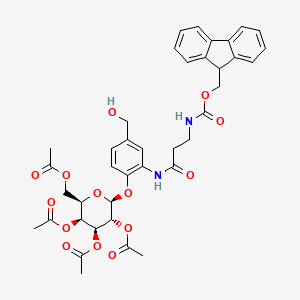

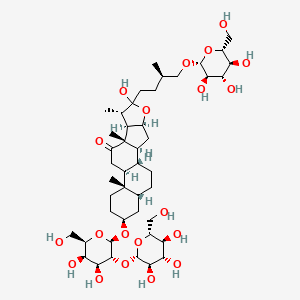
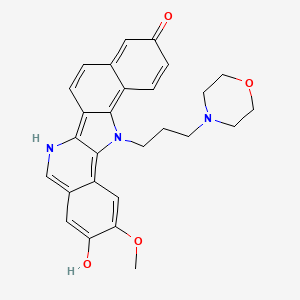

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)


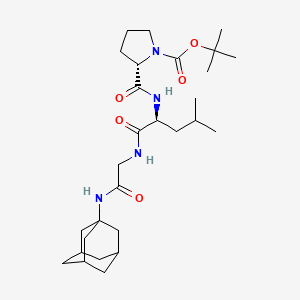
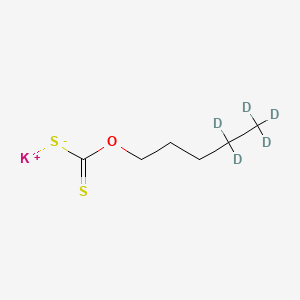
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
